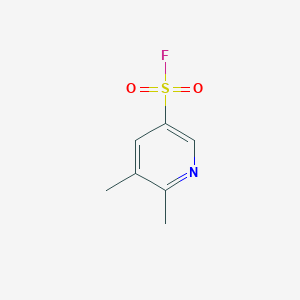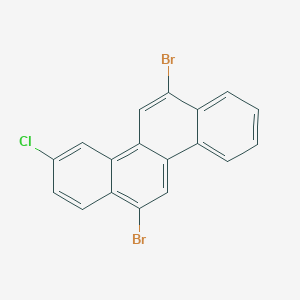
1-Chloro-3-ethyl-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-ethyl-2-methoxybenzene can be synthesized through several methods. One common approach involves the chlorination of 3-ethyl-2-methoxybenzene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Another method involves the alkylation of 1-chloro-2-methoxybenzene with ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction proceeds via a nucleophilic aromatic substitution mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high selectivity and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Chloro-3-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR) under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3-Ethyl-2-methoxyphenol (if OH- is the nucleophile).
Oxidation: 3-Ethyl-2-methoxybenzoic acid.
Reduction: 3-Ethyl-2-methoxybenzene (if chlorine is removed).
科学的研究の応用
1-Chloro-3-ethyl-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as improved thermal stability or chemical resistance.
Biological Studies: The compound can be used to study the effects of chlorinated aromatic compounds on biological systems, including their metabolism and toxicity.
作用機序
The mechanism of action of 1-chloro-3-ethyl-2-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, its effects are mediated by its interaction with cellular components, such as enzymes or receptors, which can lead to changes in cellular function or signaling pathways.
類似化合物との比較
1-Chloro-3-ethyl-2-methoxybenzene can be compared with other chlorinated aromatic compounds, such as:
1-Chloro-2-methoxybenzene: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1-Chloro-4-ethyl-2-methoxybenzene: The position of the ethyl group affects the compound’s reactivity and steric properties.
1-Chloro-3-methyl-2-methoxybenzene: The methyl group is smaller than the ethyl group, which can influence the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
特性
CAS番号 |
89031-98-1 |
|---|---|
分子式 |
C9H11ClO |
分子量 |
170.63 g/mol |
IUPAC名 |
1-chloro-3-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6H,3H2,1-2H3 |
InChIキー |
WKKPTJPGVGXWPD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B13123608.png)

![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)






![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)

